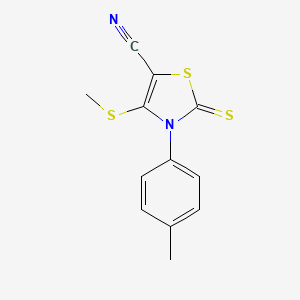

3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

Beschreibung

This compound belongs to the 1,3-thiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The structure features a 4-methylphenyl group at position 3, a methylsulfanyl group at position 4, a thioxo group at position 2, and a carbonitrile substituent at position 5. Crystallographic tools like SHELX and ORTEP are often employed for structural elucidation of such compounds .

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S3/c1-8-3-5-9(6-4-8)14-11(16-2)10(7-13)17-12(14)15/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFKDYKAHKQQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C#N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile (CAS No. 478261-54-0) is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15N2OS3

- Molar Mass : 325.47 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C14H15N2OS3 |

| Molar Mass | 325.47 g/mol |

| CAS Number | 478261-54-0 |

Biological Activity Overview

Thiazole derivatives have been extensively studied for their pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The specific compound in focus exhibits a range of biological activities attributed to its structural features.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, a review indicated that thiazoles can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of Bcl-2 proteins and activation of caspases .

In a study evaluating various thiazole compounds, it was found that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cells such as Jurkat and A-431 cell lines. The presence of electron-donating groups like methyl at the para position significantly increased anticancer activity .

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit bacterial growth effectively. The compound's structure suggests potential interactions with bacterial enzymes or cellular targets, leading to bactericidal effects .

The biological activity of 3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is primarily attributed to:

- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit key enzymes involved in cellular processes.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Interaction with DNA : Some thiazoles can intercalate into DNA strands, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various thiazole derivatives on human glioblastoma cells (U251). The results indicated that the compound exhibited significant growth inhibition with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis suggested that the methyl group at the para position enhances its efficacy .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile showed effective inhibition zones in agar diffusion tests, indicating strong antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H10N2S3

- Molecular Weight : 278.42 g/mol

- CAS Number : 478261-56-2

The compound features a thiazole ring, which is known for its role in the development of pharmaceuticals due to its ability to interact with biological targets effectively.

Medicinal Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy similar to or greater than standard antibiotics. For instance, studies have shown that compounds with thiazole moieties can inhibit the growth of resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms .

2. Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer effects. Preliminary studies suggest that 3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The compound's structure allows it to interact with specific molecular targets involved in cancer progression.

3. Anticonvulsant Activity

Recent findings have highlighted the anticonvulsant potential of thiazole-based compounds. The unique electronic properties of the thiazole ring may enhance the binding affinity to neurotransmitter receptors, leading to increased efficacy in controlling seizures .

Agricultural Applications

1. Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt insect physiological processes. Thiazole derivatives are often utilized in developing agrochemicals aimed at controlling pest populations effectively while minimizing environmental impact .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, 3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin, showcasing its potential as a new antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

In contrast, the 3-chlorophenyl group () introduces electron-withdrawing effects, which may stabilize the molecule but reduce solubility . The 2-methoxyphenyl group () combines steric hindrance and moderate electron-donating properties, influencing conformational flexibility .

Position 5 Functional Groups :

- Carbonitrile (target compound): Strong electron-withdrawing nature, favoring meta-directed reactions and hydrogen-bond acceptor capacity.

- Ethyl carboxylate (): Introduces hydrolytic lability, enabling prodrug strategies. Its bulkier structure increases lipophilicity compared to nitriles .

Crystallographic and Conformational Behavior :

- Isostructural analogs () exhibit triclinic symmetry (space group P̄1) with planar molecular conformations, suggesting similar packing arrangements for the target compound .

- Tools like SHELXL and WinGX are critical for refining such structures, particularly for analyzing anisotropic displacement parameters .

Synthetic Considerations :

- Refluxing with sodium hydroxide () and cyclization methods () are likely applicable to the synthesis of the target compound, given the shared thiazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.